REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[CH2:10][CH:11]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]21.[CH3:27][CH2:28][OH:29].[Na+:25].[OH-:24].[OH2:26]>>[NH:9]1[CH2:10][CH:11]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]21
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Name
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O=C(c1ccccc1)N1CC(c2ccccc2)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)N1CC(c2ccccc2)c2ccccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
c1ccc(C2CNc3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |